molecular formula C13H12O3 B8493026 4-Methoxymethyl-1-naphthoic acid

4-Methoxymethyl-1-naphthoic acid

Cat. No.: B8493026
M. Wt: 216.23 g/mol
InChI Key: JYXVMLSLSQTLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxymethyl-1-naphthoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound features a naphthalene ring system substituted with a methyloxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxymethyl-1-naphthoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene followed by subsequent functional group transformations. The reaction conditions often involve the use of strong acids like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Methoxymethyl-1-naphthoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives.

Scientific Research Applications

4-Methoxymethyl-1-naphthoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxymethyl-1-naphthoic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxymethyl-1-naphthoic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

4-(methoxymethyl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C13H12O3/c1-16-8-9-6-7-12(13(14)15)11-5-3-2-4-10(9)11/h2-7H,8H2,1H3,(H,14,15)

InChI Key

JYXVMLSLSQTLPN-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C2=CC=CC=C12)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-((methyloxy)methyl)-1-naphthalenecarboxylate (780 mg, 3.38 mmol) in methanol (10 ml) was added 1N aqueous sodium hydroxide solution (6.76 ml, 6.76 mmol), and the mixture was stirred overnight at room temperature. 1N Hydrochloric acid was added to the reaction solution (10 ml) and the mixture was extracted with ethyl acetate (50 ml×2). The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was recrystallized from ethyl acetate-hexane to give 4-((methyloxy)methyl)-1-naphthalenecarboxylic acid (615 mg, 84%).
Name
methyl 4-((methyloxy)methyl)-1-naphthalenecarboxylate
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
6.76 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Two

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